3,5-Dibromo-4-isobutoxypyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dibromo-4-isobutoxypyridine is an organic compound with the molecular formula C9H11Br2NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two bromine atoms at the 3rd and 5th positions and an isobutoxy group at the 4th position on the pyridine ring .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-4-isobutoxypyridine typically involves the bromination of 4-isobutoxypyridine. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the process likely involves large-scale bromination reactions with appropriate safety and environmental controls to handle bromine and other reagents .
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dibromo-4-isobutoxypyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives .
Wissenschaftliche Forschungsanwendungen
3,5-Dibromo-4-isobutoxypyridine has several applications in scientific research:
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dibromo-4-hydroxybenzaldehyde: Another brominated compound with similar bromine substitution patterns.
3,5-Dibromo-4-iodopyridine: A halogenated pyridine derivative with iodine instead of an isobutoxy group.
Uniqueness
3,5-Dibromo-4-isobutoxypyridine is unique due to the presence of the isobutoxy group, which can influence its reactivity and interactions compared to other similar compounds. This structural feature can make it more suitable for specific applications in organic synthesis and medicinal chemistry .
Eigenschaften
Molekularformel |
C9H11Br2NO |
---|---|
Molekulargewicht |
309.00 g/mol |
IUPAC-Name |
3,5-dibromo-4-(2-methylpropoxy)pyridine |
InChI |
InChI=1S/C9H11Br2NO/c1-6(2)5-13-9-7(10)3-12-4-8(9)11/h3-4,6H,5H2,1-2H3 |
InChI-Schlüssel |
PVDPAGZYGIUNQM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COC1=C(C=NC=C1Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.